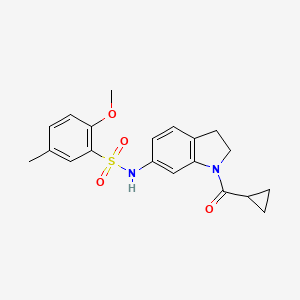
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide
Overview
Description
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide, commonly known as compound 1, is a synthetic small molecule that has gained attention in the scientific community due to its potential therapeutic applications. Compound 1 belongs to the class of indolinone sulfonamide compounds and has shown promising results in preclinical studies as an anticancer agent.
Mechanism of Action
The mechanism of action of compound 1 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. For example, compound 1 has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors and plays a role in tumor growth and survival. Inhibition of CA IX activity by compound 1 may lead to a decrease in tumor growth and survival.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of CA IX, it has been shown to inhibit the activity of other enzymes, such as carbonic anhydrase II (CA II) and topoisomerase IIα (Topo IIα). Inhibition of these enzymes may contribute to the anticancer activity of compound 1. In addition, compound 1 has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are important processes in cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using compound 1 in lab experiments is its relatively low toxicity compared to other anticancer agents. This makes it a potentially safer option for use in preclinical studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, more studies are needed to determine its efficacy and safety in vivo.
Future Directions
There are several future directions for research on compound 1. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more effective derivatives of compound 1. Another direction is to study its efficacy and safety in vivo, including in animal models and clinical trials. This could provide valuable information on its potential as a therapeutic agent for cancer. Finally, more studies are needed to determine its potential for combination therapy with other anticancer agents. This could lead to the development of more effective and less toxic cancer treatments.
Scientific Research Applications
Compound 1 has shown potential as an anticancer agent in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Compound 1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. These findings suggest that compound 1 may have therapeutic potential as an anticancer agent.
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-14-12-17(27-2)7-8-20(14)29(25,26)22-16-6-5-15-9-10-23(18(15)13-16)21(24)19-4-3-11-28-19/h3-8,11-13,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIORVYUPUYODS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



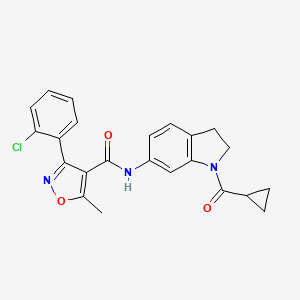
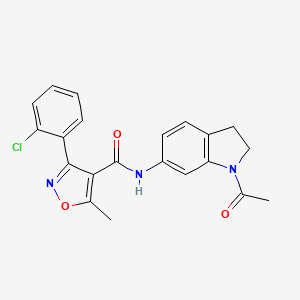


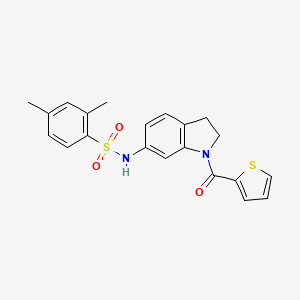
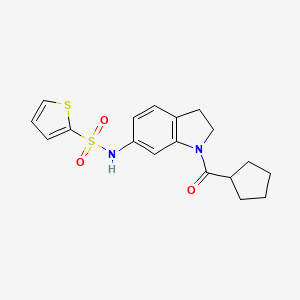
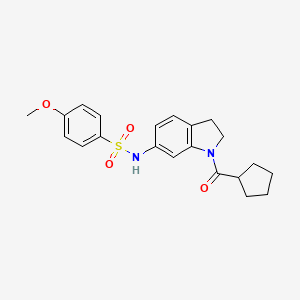
![1,3-Dimethyl-8-[3-(phenylmethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B3202386.png)
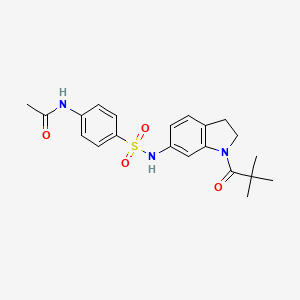
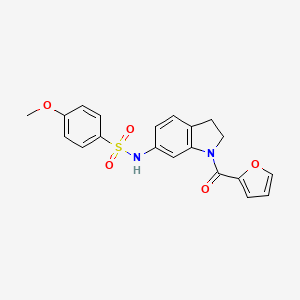
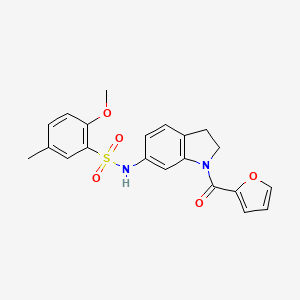
![N-ethyl-2-((6-methyl-7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3202407.png)
